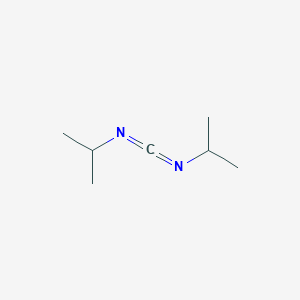

N,N'-Diisopropylcarbodiimide

Overview

Description

N,N’-Diisopropylcarbodiimide: is a carbodiimide compound widely used in organic synthesis, particularly in peptide synthesis. It is a liquid at room temperature, making it easier to handle compared to other carbodiimides like N,N’-dicyclohexylcarbodiimide, which is a waxy solid . The compound’s byproduct, N,N’-diisopropylurea, is soluble in most organic solvents, facilitating the work-up process .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diisopropylcarbodiimide can be synthesized through the oxidation of N,N’-diisopropylthiourea. The process involves the following steps :

Synthesis of N,N’-diisopropylthiourea: Isopropylamine and carbon disulfide are reacted in a solvent like toluene at a controlled temperature of 35°C.

First Oxidation: The resulting N,N’-diisopropylthiourea is filtered, dried, and subjected to an oxidation reaction.

Secondary Oxidation: A catalyst and oxidant are added, and the mixture is reacted at 60-65°C for an hour.

Desulfurization: Sodium sulfide solution is added to the oxidation solution, and the mixture is heated to 70-75°C for 1-2 hours.

Neutralization and Purification: The solution is neutralized, washed, dried, and the solvent is removed under vacuum to obtain N,N’-diisopropylcarbodiimide.

Industrial Production Methods: The industrial production of N,N’-diisopropylcarbodiimide follows similar steps but on a larger scale, ensuring high yield and purity. The process is designed to be environmentally friendly, with minimal waste and no pollution .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diisopropylcarbodiimide primarily undergoes coupling reactions, particularly in peptide synthesis . It can also participate in cyclization reactions to form oxazolines .

Common Reagents and Conditions:

Coupling Reactions: N,N’-Diisopropylcarbodiimide is used with reagents like 1-hydroxy-7-azabenzotriazole (HOAt) for coupling amino acids.

Cyclization Reactions: It is used in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines.

Major Products:

Peptide Synthesis: The major product is the peptide bond formed between amino acids.

Cyclization: The major product is 2-oxazoline.

Scientific Research Applications

Peptide Synthesis

DIC is primarily recognized for its role as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids through a dehydration mechanism that removes water during the reaction. This process is advantageous because:

- Efficiency : DIC provides high yields and selectivity in peptide bond formation.

- Solubility : The by-product, N,N'-diisopropyl urea, is soluble in most organic solvents, simplifying purification processes .

Case Study: Peptide Synthesis Using DIC

In a study focused on synthesizing cyclic peptides, DIC was employed alongside 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency. The results demonstrated that DIC not only improved yield but also reduced side reactions commonly encountered with other reagents .

Esterification Reactions

DIC is also utilized as an esterification agent, where it converts carboxylic acids and alcohols into esters under mild conditions. Its advantages include:

- Mild Reaction Conditions : DIC allows for esterification without harsh reagents or extreme temperatures.

- High Selectivity : The specificity of DIC minimizes the formation of unwanted by-products .

Example: Esterification of Fatty Acids

In research involving fatty acid derivatives, DIC was used to synthesize esters efficiently. The study highlighted that using DIC resulted in higher yields compared to traditional acid-catalyzed methods, demonstrating its effectiveness as a coupling reagent .

Synthesis of Natural Products

The compound is significant in synthesizing various natural products by constructing amide and ester bonds essential for their structural integrity. DIC's ability to facilitate these reactions makes it a valuable tool in organic chemistry.

Case Study: Synthesis of Gramicidin S

In one notable application, DIC was employed to synthesize the cyclic peptide gramicidin S using resin-bound techniques. The study illustrated that DIC effectively catalyzed the reaction while maintaining high purity levels of the final product .

Other Scientific Research Applications

Beyond peptide synthesis and esterification, DIC has found applications in various domains:

- Biological Research : It plays a role in synthesizing nucleic acids and other biomolecules.

- Medicinal Chemistry : Investigations have shown potential uses in treating malignant melanoma and sarcomas due to its biochemical properties .

- Chemical Industry : Used as an intermediate in synthesizing stabilizers for chemical warfare agents and other industrial applications .

Comparison Table: DIC vs. Other Carbodiimides

| Property | This compound (DIC) | N,N'-Dicyclohexylcarbodiimide (DCC) |

|---|---|---|

| Physical State | Liquid | Waxy Solid |

| Handling | Easier due to liquid form | More challenging |

| By-product Solubility | Soluble in organic solvents | Less soluble |

| Reaction Conditions | Mild | Often harsher |

| Yield Efficiency | High | Moderate |

Mechanism of Action

N,N’-Diisopropylcarbodiimide functions by activating carboxyl groups, facilitating the formation of peptide bonds . The mechanism involves the formation of an O-acylisourea intermediate, which then reacts with an amine to form the desired peptide bond . This process is crucial in peptide synthesis, where the compound acts as a coupling agent .

Comparison with Similar Compounds

N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in peptide synthesis but is a waxy solid.

N,N’-Diisopropylethylamine: Used in similar coupling reactions but has different physical properties.

Uniqueness: N,N’-Diisopropylcarbodiimide is unique due to its liquid state at room temperature, making it easier to handle and its byproduct’s solubility in organic solvents, which simplifies the purification process .

Biological Activity

N,N'-Diisopropylcarbodiimide (DIC) is a widely utilized compound in organic synthesis, particularly in peptide coupling reactions. Its biological activity has been the subject of various studies, highlighting its effects on cellular mechanisms, toxicity, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DIC, supported by data tables and case studies.

Overview of this compound

DIC is a liquid carbodiimide used primarily as a coupling agent in peptide synthesis. It offers advantages over its solid counterpart, N,N'-dicyclohexylcarbodiimide (DCC), including easier handling and the formation of soluble by-products. Beyond its role in synthetic chemistry, DIC has been investigated for its biological effects, particularly its toxicity and potential therapeutic uses in treating malignant conditions such as melanoma and sarcomas .

Acute Toxicity

DIC's acute toxicity was evaluated through several studies involving dermal exposure in laboratory animals. The following table summarizes key findings from these studies:

Long-term Effects

In a two-year study on F344/N rats, it was found that while DIC did not increase cancer risk, it caused significant pathological changes such as neuronal necrosis and hemorrhage at higher doses. The survival rates were notably better for males at lower doses compared to controls .

Mutagenicity and Genetic Toxicology

DIC was tested for mutagenicity using Salmonella typhimurium strains with negative results. However, dermal exposure led to an increased frequency of micronucleated erythrocytes in mice, indicating potential genotoxic effects under certain conditions .

DIC functions as an alkylating agent similar to mustard gas; it can alkylate nucleophilic functional groups within cells. This mechanism may contribute to its observed toxicological effects. Notably, DIC showed different interactions with ATPase compared to DCC—while DCC effectively inactivated E. coli BF1-ATPase at low concentrations, DIC did not exhibit similar potency .

Use in Cancer Treatment

DIC has been explored for its potential role as an antineoplastic agent. Its application in the synthesis of compounds targeting malignant melanoma has shown promise due to its ability to facilitate peptide bond formation efficiently .

Synthesis of Bioactive Compounds

DIC is also employed in synthesizing various bioactive compounds. For instance, it has been used to create derivatives that exhibit antibacterial properties against intracellular pathogens like Salmonella and Brucella .

Q & A

Basic Questions

Q. What is the primary role of DIC in peptide synthesis, and how does it compare to other carbodiimides like DCC?

DIC is a coupling agent that activates carboxylic acids to form reactive intermediates (e.g., O-acylisourea) for amide bond formation. Unlike dicyclohexylcarbodiimide (DCC), DIC is a liquid (bp 145–148°C) with a density of 0.81 g/cm³, simplifying handling and extraction. Its byproduct, diisopropylurea, is more soluble in organic solvents (e.g., dichloromethane) than DCC’s dicyclohexylurea, reducing purification challenges. Methodologically, DIC is preferred in solid-phase synthesis due to its compatibility with automated systems and reduced risk of side reactions like racemization .

Q. What safety protocols are essential when handling DIC in laboratory settings?

DIC is highly toxic (acute toxicity: Inhalation Cat. 1) and flammable (flash point 33°C). Key protocols include:

- PPE : Tight-fitting safety goggles, CE-certified nitrile gloves, and flame-resistant lab coats.

- Ventilation : Use fume hoods for reactions; respiratory protection (NIOSH-approved air-purifying respirators) if ventilation is inadequate.

- Storage : At 2–30°C under nitrogen to prevent moisture absorption and degradation .

Q. Beyond peptide synthesis, what are other common research applications of DIC?

DIC is used in:

- Organometallic synthesis : Preparation of magnesium amidinato complexes (e.g., Mg[RN=C(NR₂)] structures) for catalytic C–H bond functionalization.

- Pharmaceutical intermediates : Synthesis of boronic acids (e.g., 4-(piperidine-1-carbonyl)phenylboronic acid) via dehydration.

- Stabilizers : In munitions-grade chemicals, where it hydrolyzes to N,N'-diisopropylurea, detectable via GC/MS at ppm levels .

Advanced Questions

Q. How can the reversibility of DIC insertion into metal-carbon bonds impact catalytic reaction design?

In magnesium-catalyzed alkyne coupling, DIC insertion into Mg–C bonds is reversible (Scheme 2.2a, ). This reversibility allows competitive binding with other carbodiimides (e.g., dicyclohexylcarbodiimide), necessitating kinetic control to favor desired products. NMR studies (e.g., ¹H NMR in C₆D₆) show that equilibrium shifts depend on steric and electronic factors, requiring reaction optimization at 80°C to suppress reversibility .

Q. What methodological approaches are used to analyze the kinetics of DIC-mediated reactions in organometallic catalysis?

- Time-resolved ¹H NMR : Monitors consumption of DIC and HBpin (pinacolborane) at 80°C, with spectra collected at 10-minute intervals.

- Non-linear kinetics : Reactions often deviate from pseudo-first-order models due to competing pathways (e.g., propargylamine vs. guanidine formation). Data fitting requires numerical integration of rate equations .

Q. How does DIC’s hydrolysis behavior influence its detection in environmental or analytical samples?

DIC hydrolyzes to N,N'-diisopropylurea in aqueous environments (t₁/₂ ~24 hours at pH 7). Detection methods include:

- GC/MS : Hydrolysates are derivatized with BSTFA for volatility.

- LC-UV : Quantification at 210 nm with a detection limit of 20 ppb. Hydrolysis kinetics must be accounted for in environmental fate studies .

Q. In competitive coupling reactions, how do different carbodiimides like DIC and DCC compare in efficiency?

A competition method (Izdebski & Kunce, 1997) evaluates efficiency by reacting Boc-Ala-OH and Boc-Phe-OH with H-Leu-resin. Results show:

- DIC : Higher yields (≥95%) in HOBt-assisted esterification due to faster activation.

- DCC : Slower but more selective in direct coupling, favoring bulky amino acids. Efficiency is quantified via HPLC integration of resin-bound products .

Q. What are the challenges in synthesizing and stabilizing magnesium amidinato complexes using DIC?

Challenges include:

- Ligand redistribution : Magnesium complexes (e.g., [Mg(NR₂)₂]) undergo dynamic equilibria, requiring low temperatures (–40°C) and anhydrous THF.

- Structural characterization : X-ray diffraction reveals dimeric structures stabilized by π-π interactions. Reactivity screening via ¹H NMR in C₆D₆ confirms catalytic activity in hydroboration .

Properties

InChI |

InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNKZNFMNDZQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025086 | |

| Record name | Diisopropylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

147 °C | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.806 g/cu cm at 25 °C | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.79 [mmHg], 5.1 mm Hg at 25 °C | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

693-13-0 | |

| Record name | Diisopropylcarbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diisopropylcarbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methanetetraylbis(1-methylethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLCARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQO20I6TWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.